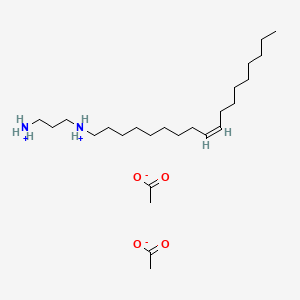
1'-Phenyl(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is a complex organic compound that belongs to the class of bipyrrolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to a bipyrrolidine core with four ketone functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of a bipyrrolidine derivative with a phenyl-containing reagent under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bipyrrolidine derivative is reacted with a phenyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1’-(3-Methylphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
- 1’-(4-Methoxyphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
Uniqueness
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its specific phenyl substitution and the presence of four ketone functionalities. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
69557-04-6 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H12N2O4/c17-11-6-7-12(18)16(11)10-8-13(19)15(14(10)20)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
KFKWZAQLRGNACJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
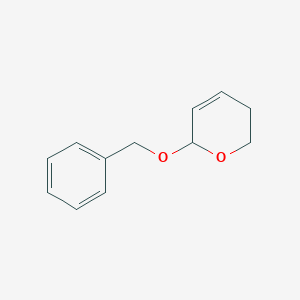
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
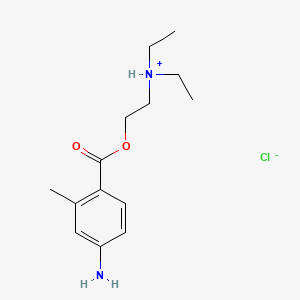

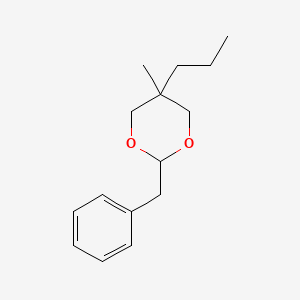

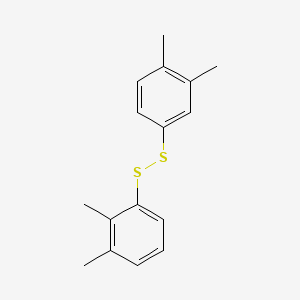

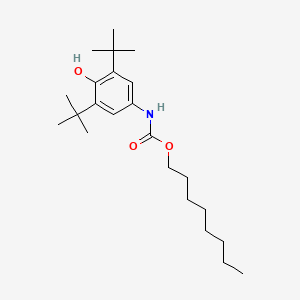
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

